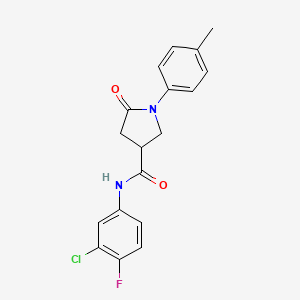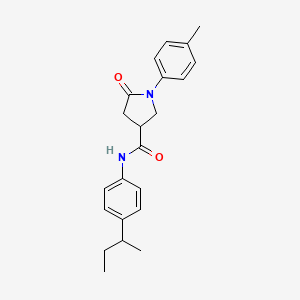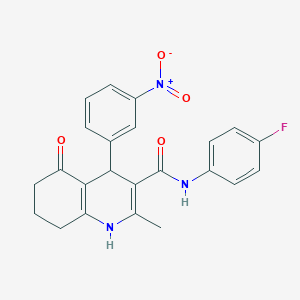![molecular formula C23H17IN2O B3942068 6-iodo-2-[2-(3-methylphenyl)vinyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B3942068.png)
6-iodo-2-[2-(3-methylphenyl)vinyl]-3-phenyl-4(3H)-quinazolinone
Descripción general
Descripción
6-iodo-2-[2-(3-methylphenyl)vinyl]-3-phenyl-4(3H)-quinazolinone, also known as IQ-1S, is a potent and selective inhibitor of the Wnt/β-catenin signaling pathway. This compound has gained significant attention in the scientific community due to its potential use in cancer research and therapy.
Aplicaciones Científicas De Investigación
6-iodo-2-[2-(3-methylphenyl)vinyl]-3-phenyl-4(3H)-quinazolinone has been shown to selectively inhibit the Wnt/β-catenin signaling pathway, which plays a critical role in cell proliferation, differentiation, and survival. This pathway is frequently dysregulated in cancer, leading to uncontrolled cell growth and tumor formation. 6-iodo-2-[2-(3-methylphenyl)vinyl]-3-phenyl-4(3H)-quinazolinone has been found to inhibit the growth of several cancer cell lines, including colon, breast, and prostate cancer cells. Additionally, 6-iodo-2-[2-(3-methylphenyl)vinyl]-3-phenyl-4(3H)-quinazolinone has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.
Mecanismo De Acción
The Wnt/β-catenin signaling pathway is activated by the binding of Wnt ligands to Frizzled receptors, leading to the stabilization of β-catenin and its translocation to the nucleus, where it activates the transcription of target genes. 6-iodo-2-[2-(3-methylphenyl)vinyl]-3-phenyl-4(3H)-quinazolinone inhibits this pathway by binding to the TCF/LEF transcription factor and preventing its interaction with β-catenin, thereby blocking the transcription of target genes.
Biochemical and Physiological Effects:
In addition to its anticancer properties, 6-iodo-2-[2-(3-methylphenyl)vinyl]-3-phenyl-4(3H)-quinazolinone has been shown to have other biochemical and physiological effects. For example, 6-iodo-2-[2-(3-methylphenyl)vinyl]-3-phenyl-4(3H)-quinazolinone has been found to promote the differentiation of mesenchymal stem cells into osteoblasts, suggesting its potential use in bone tissue engineering. Additionally, 6-iodo-2-[2-(3-methylphenyl)vinyl]-3-phenyl-4(3H)-quinazolinone has been shown to protect against neuroinflammation and cognitive impairment in animal models, making it a potential therapeutic agent for neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 6-iodo-2-[2-(3-methylphenyl)vinyl]-3-phenyl-4(3H)-quinazolinone is its selectivity for the Wnt/β-catenin signaling pathway, which allows for specific targeting of cancer cells without affecting normal cells. However, 6-iodo-2-[2-(3-methylphenyl)vinyl]-3-phenyl-4(3H)-quinazolinone has limited solubility in aqueous solutions, which can make it difficult to use in some experimental settings. Additionally, 6-iodo-2-[2-(3-methylphenyl)vinyl]-3-phenyl-4(3H)-quinazolinone has a short half-life in vivo, which may limit its effectiveness as a therapeutic agent.
Direcciones Futuras
There are several future directions for the use of 6-iodo-2-[2-(3-methylphenyl)vinyl]-3-phenyl-4(3H)-quinazolinone in scientific research. One potential application is in the development of combination therapies for cancer treatment, where 6-iodo-2-[2-(3-methylphenyl)vinyl]-3-phenyl-4(3H)-quinazolinone could be used in conjunction with other chemotherapy agents to enhance their effectiveness. Additionally, 6-iodo-2-[2-(3-methylphenyl)vinyl]-3-phenyl-4(3H)-quinazolinone could be used in the development of targeted drug delivery systems, where it could be conjugated to nanoparticles or other carriers for specific targeting of cancer cells. Finally, further research is needed to fully understand the potential applications of 6-iodo-2-[2-(3-methylphenyl)vinyl]-3-phenyl-4(3H)-quinazolinone in tissue engineering and neurological disorders.
Propiedades
IUPAC Name |
6-iodo-2-[2-(3-methylphenyl)ethenyl]-3-phenylquinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17IN2O/c1-16-6-5-7-17(14-16)10-13-22-25-21-12-11-18(24)15-20(21)23(27)26(22)19-8-3-2-4-9-19/h2-15H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSPIFEOLDRBRRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=CC2=NC3=C(C=C(C=C3)I)C(=O)N2C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17IN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Iodo-2-[2-(3-methylphenyl)ethenyl]-3-phenylquinazolin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-4-methyl-N-(1-phenylethyl)pentanamide](/img/structure/B3942005.png)
![1-(3-ethoxy-4-methoxybenzyl)-4-[4-(methylthio)benzyl]piperazine oxalate](/img/structure/B3942009.png)
![N-({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}methyl)-3-imidazo[1,2-a]pyridin-2-ylpropanamide](/img/structure/B3942014.png)


![1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]-N-(2-thienylmethyl)ethanamine](/img/structure/B3942055.png)

![4-(4-morpholinyl)-N-[1-(3-phenylpropyl)-3-piperidinyl]benzamide](/img/structure/B3942073.png)

![2-methoxy-N-{[(4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3942083.png)

![N-{2-[(5-nitro-2-pyridinyl)amino]ethyl}acetamide](/img/structure/B3942096.png)
